molecular formula C7H11ClN2O B12291807 1-(3-Pyridinyl)-2-hydroxyethylamine dihydrochloride

1-(3-Pyridinyl)-2-hydroxyethylamine dihydrochloride

Cat. No.: B12291807
M. Wt: 174.63 g/mol
InChI Key: YFHAPDPDCSTMJL-UHFFFAOYSA-N
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Description

1-(3-Pyridinyl)-2-hydroxyethylamine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring attached to a hydroxyethylamine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Pyridinyl)-2-hydroxyethylamine dihydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with ethylene glycol in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Pyridinyl)-2-hydroxyethylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The hydroxyethylamine group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives with oxidized functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

1-(3-Pyridinyl)-2-hydroxyethylamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(3-pyridinyl)-1-propanamine dihydrochloride
  • Pyrido[2,3-d]pyrimidin-5-one derivatives
  • Pyrido[2,3-d]pyrimidin-7-one derivatives

Uniqueness

1-(3-Pyridinyl)-2-hydroxyethylamine dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound in various fields of scientific research.

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

2-amino-2-pyridin-3-ylethanol;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c8-7(5-10)6-2-1-3-9-4-6;/h1-4,7,10H,5,8H2;1H

InChI Key

YFHAPDPDCSTMJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(CO)N.Cl

Origin of Product

United States

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